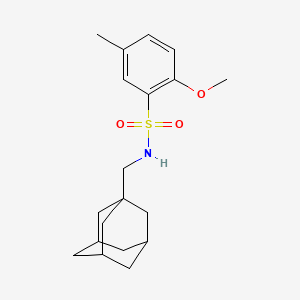

N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide and related compounds often involves multi-step chemical reactions, starting with the functionalization of adamantane derivatives followed by the introduction of sulfonamide groups. For example, an unusual reaction of a similar N-(1-adamantylmethyl) compound with allyl bromide resulted in the formation of secondary N-(1-adamantylmethyl)amines containing C=C double bonds, illustrating the complexity and variability of synthetic routes for adamantyl-containing sulfonamides (Brel et al., 2015).

Molecular Structure Analysis

Crystallographic studies of related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provide insights into the molecular structure, including the arrangement of functional groups and the overall molecular conformation. These studies reveal detailed information about hydrogen bonding, molecular interactions, and the spatial arrangement of atoms within the molecule (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

Adamantyl-containing sulfonamides participate in various chemical reactions, demonstrating a range of reactivities depending on the functional groups present. The reaction pathways and mechanisms can significantly influence the properties and potential applications of these compounds. For instance, the reactivity of N-(1-adamantylmethyl) compounds with allyl bromide highlights the potential for creating compounds with unsaturated amine functionalities, which could influence their chemical behavior and utility (Brel et al., 2015).

Wissenschaftliche Forschungsanwendungen

Polymeric Applications : A study on polymers synthesized from derivatives related to N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide, such as 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene (PMAP), revealed their solubility in common organic solvents and structural characteristics indicating linear and well-defined polymeric structures. These polymers displayed electrical conductivities and showed shifts in fluorescence emission, suggesting potential applications in electronic and optical materials (Moustafid et al., 1991).

Cytostatic Activity : In the field of medicinal chemistry, derivatives of N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide have been explored for their antitumor properties. A study synthesized N-1- or 2-anthraquinonyl derivatives of p-methyl- and p-methoxybenzenesulfonamides, discovering that certain compounds showed slight antitumor activity (Teijeira et al., 1996).

Fluorophore Precursor : Compounds structurally related to N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide, such as 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide, have been studied as precursors for specific fluorophores like Zinquin ester. These compounds are important for detecting zinc ions, indicating applications in biochemical sensing and imaging (Kimber et al., 2003).

Electrochemical and Spectroelectrochemical Properties : The synthesis and characterization of novel metallophthalocyanines using derivatives like N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide has been reported. These compounds demonstrate interesting electrochemical and spectroelectrochemical behaviors, suggesting their potential in electronic devices and materials science (Kantekin et al., 2015).

Monomer Spectroscopic Analysis : Research focusing on the spectroscopic analysis of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a compound related to N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide, provides insights into its vibrational frequencies, geometric parameters, and interaction energies. Such studies are valuable in understanding the molecular properties and potential applications in materials science (Karakaya et al., 2015).

Safety And Hazards

Zukünftige Richtungen

The field of adamantane derivatives is a dynamic area of research with potential applications in various fields including medicine, materials science, and lubrication technologies . Future research will likely continue to explore the synthesis of new adamantane derivatives, their properties, and potential applications.

Eigenschaften

IUPAC Name |

N-(1-adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3S/c1-13-3-4-17(23-2)18(5-13)24(21,22)20-12-19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16,20H,6-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDOAYDLPWCBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)